molecular formula C15H34O6P2 B611300 Tetraethyl heptane-1,7-diylbis(phosphonate) CAS No. 5943-17-9

Tetraethyl heptane-1,7-diylbis(phosphonate)

Cat. No.: B611300
CAS No.: 5943-17-9
M. Wt: 372.38
InChI Key: CYRFVVLQCVAMPM-UHFFFAOYSA-N
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Description

Tetraethyl heptane-1,7-diylbis(phosphonate) is a PROTAC linker composed of alkyl chains . It has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 . This compound can be used to synthesize a range of PROTACs .


Synthesis Analysis

Tetraethyl heptane-1,7-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular structure of Tetraethyl heptane-1,7-diylbis(phosphonate) is represented by the SMILES string: O=P(CCCCCCCP(OCC)(OCC)=O)(OCC)OCC .


Chemical Reactions Analysis

As a PROTAC linker, Tetraethyl heptane-1,7-diylbis(phosphonate) is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Tetraethyl heptane-1,7-diylbis(phosphonate) has a molecular weight of 372.37 and a molecular formula of C15H34O6P2 .

Scientific Research Applications

Michael-Type Acceptors and Rearrangements

  • Tetraethyl ethylidenebis(phosphonate), a related compound, has been used as a Michael acceptor in chemical reactions. It exhibits unique behaviors, such as phosphate removal and phosphonate-phosphate rearrangement, depending on the nature of the nucleophile (Szajnman et al., 2005).

Synthesis of Cyclohexene Derivatives

  • Tetraethyl vinylidenebis(phosphonate) reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates), showcasing its versatility in chemical synthesis (Ruzziconi et al., 2003).

Synthesis of Cyclopropanediylbis(phosphonic Acid)

  • Tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) has been synthesized via intramolecular cyclization, demonstrating the adaptability of phosphonate compounds in creating structurally complex molecules (Hutchinson & Thornton, 1990).

Synthesis and Properties of Organophosphorus Compounds

  • Research has focused on synthesizing various cyclic and acyclic phosphonates, analyzing their solubility, thermal stability, and chemical reactivity (Mukmeneva et al., 1990).

Applications in Flame Retardancy

  • Piperazine-phosphonates, including Tetraethyl piperazine-1,4-diyldiphosphonate, have been explored for their application as flame retardants on cotton fabric. This research sheds light on the thermal decomposition mechanisms of treated fabrics (Nguyen et al., 2014).

Coordination Chemistry and Fluorescent Properties

  • The bi-phosphonate ligand tetraethyl-(2,3,5,6-tetramethyl-1,4-phenylene) bis(methylene)diphosphonate has been used in forming coordination complexes with lanthanides, revealing insights into fluorescent properties and crystal structures (Hu et al., 2011).

Future Directions

The future directions of Tetraethyl heptane-1,7-diylbis(phosphonate) are likely to be in the development of new PROTACs, given its role as a PROTAC linker . As research in this area continues, it may be possible to develop more effective and selective PROTACs for various therapeutic applications.

Biochemical Analysis

Biochemical Properties

Tetraethyl heptane-1,7-diylbis(phosphonate) serves as an alkyl chain-based PROTAC linker. In biochemical reactions, it facilitates the synthesis of PROTAC molecules, which are designed to degrade specific target proteins by exploiting the ubiquitin-proteasome system. The compound interacts with enzymes such as E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This interaction is crucial for the selective degradation of proteins, making Tetraethyl heptane-1,7-diylbis(phosphonate) a valuable tool in biochemical research.

Cellular Effects

Tetraethyl heptane-1,7-diylbis(phosphonate) influences various cellular processes by facilitating the degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of specific proteins can alter signaling pathways, leading to changes in cellular responses. Additionally, the degradation of transcription factors or other regulatory proteins can affect gene expression patterns, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of Tetraethyl heptane-1,7-diylbis(phosphonate) involves its role as a PROTAC linker. It connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This connection forms a ternary complex, bringing the target protein in proximity to the E3 ligase. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome . This process is highly specific and allows for the selective degradation of target proteins, which is essential for studying protein function and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetraethyl heptane-1,7-diylbis(phosphonate) can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to Tetraethyl heptane-1,7-diylbis(phosphonate) in in vitro or in vivo studies can lead to sustained degradation of target proteins, which may have lasting effects on cellular processes.

Dosage Effects in Animal Models

The effects of Tetraethyl heptane-1,7-diylbis(phosphonate) in animal models vary with different dosages. At lower doses, the compound effectively degrades target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse reactions or toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

Tetraethyl heptane-1,7-diylbis(phosphonate) is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in the ubiquitination process. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Tetraethyl heptane-1,7-diylbis(phosphonate) is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The efficient transport and distribution of Tetraethyl heptane-1,7-diylbis(phosphonate) are crucial for its activity and effectiveness in degrading target proteins .

Subcellular Localization

The subcellular localization of Tetraethyl heptane-1,7-diylbis(phosphonate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The localization of Tetraethyl heptane-1,7-diylbis(phosphonate) within the cell is essential for its function as a PROTAC linker, ensuring the selective degradation of target proteins .

Properties

IUPAC Name

1,7-bis(diethoxyphosphoryl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRFVVLQCVAMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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